molecular formula C9H10ClN3O B2677532 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride CAS No. 2260936-54-5

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride

Cat. No.: B2677532
CAS No.: 2260936-54-5
M. Wt: 211.65
InChI Key: QTLJIADKYUGZQV-UHFFFAOYSA-N
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Description

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride is a heterocyclic compound with the molecular formula C9H9N3O·HCl It is a derivative of aniline, where the aniline ring is substituted with a 3-methyl-1,2,4-oxadiazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride typically involves the reaction of 3-methyl-1,2,4-oxadiazole with aniline under specific conditions. One common method involves the use of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity. This makes the compound a valuable tool in studying molecular pathways and developing new drugs .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride is unique due to its specific substitution pattern on the aniline ring and the presence of the oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O.ClH/c1-6-11-9(13-12-6)7-2-4-8(10)5-3-7;/h2-5H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLJIADKYUGZQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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